molecular formula C10H16N4 B1428646 4-(4-Methylpiperazin-1-yl)pyridin-2-amine CAS No. 959986-12-0

4-(4-Methylpiperazin-1-yl)pyridin-2-amine

Cat. No. B1428646
M. Wt: 192.26 g/mol
InChI Key: LLYCLVPZTUNJRJ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Synthesis Analysis

The synthesis of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine can be achieved from 1-Methylpiperazine and 2-Amino-4-chloropyridine . In another study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(4-Methylpiperazin-1-yl)pyridin-2-amine are not detailed in the search results, it’s worth noting that this compound can be used as a starting material in the synthesis of other complex molecules .


Physical And Chemical Properties Analysis

The molecular weight of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine is 192.26 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not specified .

Scientific Research Applications

Histamine H4 Receptor Ligands

4-(4-Methylpiperazin-1-yl)pyridin-2-amine has been studied for its potential as a ligand for histamine H4 receptors. Research indicates its effectiveness in vitro and its potential as an anti-inflammatory agent in animal models, also displaying antinociceptive activity in pain models, supporting the potential of H4 receptor antagonists in pain management (Altenbach et al., 2008).

Chiral Derivatization Reagent

This compound has been employed as a chiral derivatization reagent (CDR) for enantioseparation and ultrasensitive detection of chiral amines, showcasing its utility in the practical metabolite analysis of (R)-1-aminoindan in human saliva samples (Jin et al., 2020).

Cholinesterase and Aβ-Aggregation Inhibitors

Studies have identified derivatives of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine as potent cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, suggesting their potential application in treating Alzheimer's disease (Mohamed et al., 2011).

Antiproliferative Activity in Cancer Research

This compound has shown promising results in cancer research, particularly in the synthesis of novel antitumor agents with improved aqueous solubility. The structure–activity relationships of its derivatives have been explored for their antiproliferative activity, particularly in prostate cancer cells (Demirci & Demirbas, 2019).

Catalysis in Suzuki Cross-Coupling

In the field of chemistry, this compound has been utilized in the synthesis of group 10 metal aminopyridinato complexes, which are efficient catalysts for Suzuki cross-coupling reactions, indicating its role in advancing organic synthesis methodologies (Deeken et al., 2006).

Histamine H3 Receptor Ligands

Further research has involved its derivatives in the development of histamine H3 receptor ligands, demonstrating high affinity and selectivity, which could be significant in the development of treatments for neurological disorders (Sadek et al., 2014).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These codes indicate potential hazards upon ingestion, skin contact, eye contact, inhalation, and respiratory exposure respectively .

Future Directions

While specific future directions for 4-(4-Methylpiperazin-1-yl)pyridin-2-amine are not mentioned in the search results, compounds with similar structures have been used in the development of therapeutic agents . This suggests potential future applications in pharmaceutical research and development.

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-12-10(11)8-9/h2-3,8H,4-7H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYCLVPZTUNJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperazin-1-yl)pyridin-2-amine

CAS RN

959986-12-0
Record name 4-(4-methylpiperazin-1-yl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-chloropyridin-2-amine (400 mg, 3.1 mmol) and N-methylpiperizine (2 mL) in DMA (2 mL) was heated at 200° C. for 5 min in a microwave reactor. LCMS analysis indicated completion of the reaction. The reaction mixture was partitioned between EtOAc and brine, and the organic layer was dried over Na2SO4 and concentrated under reduced pressure to give crude 4-(4-methylpiperazin-1-yl)pyridin-2-amine as a brown solid (350 mg). LCMS (ESI) m/z 193 (M+H)+.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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